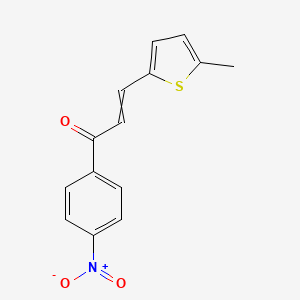
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The general reaction scheme is as follows:
- The aromatic aldehyde (4-nitrobenzaldehyde) reacts with the aromatic ketone (5-methyl-2-thienyl ketone) in the presence of a base.
- The reaction mixture is stirred at room temperature or heated to reflux.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-aminophenyl)-.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Amino derivatives
Substitution: Substituted chalcones with various functional groups
Applications De Recherche Scientifique
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit enzymes: The compound can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulate signaling pathways: It can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses.
Induce apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparaison Avec Des Composés Similaires
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be compared with other chalcones, such as:
2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Lacks the 5-methyl-2-thienyl group, resulting in different chemical and biological properties.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-: Contains a methoxy group instead of a thienyl group, leading to variations in reactivity and applications.
The uniqueness of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
58235-89-5 |
|---|---|
Formule moléculaire |
C14H11NO3S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3 |
Clé InChI |
YCILUQVIRMVIOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



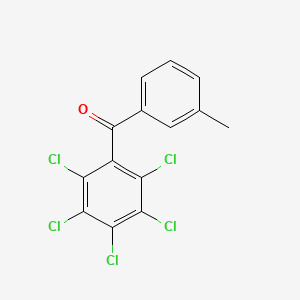
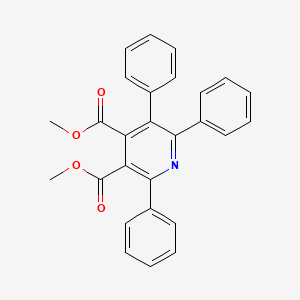
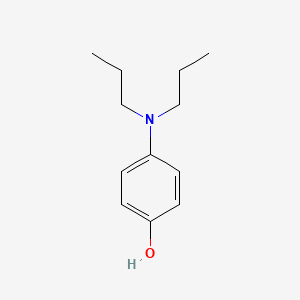
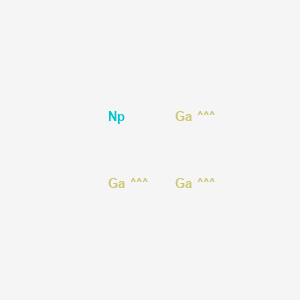

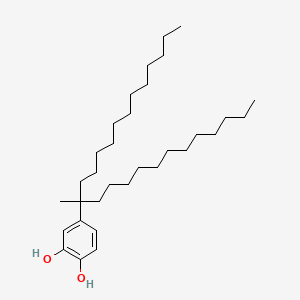
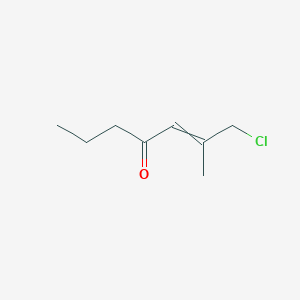

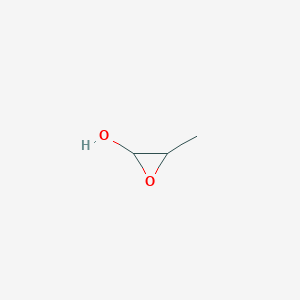

![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

